molecular formula C18H12BrN3O2 B2713854 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one CAS No. 1207005-29-5

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one

Cat. No. B2713854
CAS RN: 1207005-29-5
M. Wt: 382.217
InChI Key: BDWDSYRUWKHZOD-UHFFFAOYSA-N
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Description

The compound is a derivative of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized from carboxylic acids and amidoximes using the uronium activation method . The activating agent used for the O-acylation step is 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) .


Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have shown favorable oxygen balance and positive heat of formations . They have been established as potential high-energy core, and their derivatives have shown a wide range of applications .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H9BrFN3O2 and a molecular weight of 386.17 . It has a predicted melting point of 523.7±60.0 °C and a predicted density of 1.614±0.06 g/cm3 .

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential anticancer activity . In a study, a series of analogs of the compound were synthesized and their anticancer activity was tested against nine panels of 58 cancer cell lines . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound . These studies are crucial in drug discovery as they help in understanding the molecular interactions between the drug and its target protein .

ADME and Toxicity Prediction

ADME (Absorption, Distribution, Metabolism, and Excretion) studies and toxicity prediction have been carried out with this compound . These studies are important in predicting the safety and efficacy of the compound in humans .

Synthesis of Monoisomeric Phthalocyanines

The compound has been used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These compounds have applications in areas like photodynamic therapy, solar cells, and sensors .

Crystal Structure and DFT Studies

The compound has been analyzed by X-ray diffraction to determine its crystal structure . Density Functional Theory (DFT) studies have also been conducted . These studies provide insights into the electronic structure and properties of the compound .

Biological Potential of Indole Derivatives

The compound, being an indole derivative, may possess various biological activities . Indole derivatives are known to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Oxadiazoles have been proven to have a wide range of applications in medicine and agriculture . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .

properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2/c1-22-10-14(16(23)13-7-2-3-8-15(13)22)18-20-17(21-24-18)11-5-4-6-12(19)9-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWDSYRUWKHZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one

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